Product packaging for Diisostearyl malate(Cat. No.:CAS No. 67763-18-2)

Diisostearyl malate

Cat. No.: B1593918
CAS No.: 67763-18-2
M. Wt: 639 g/mol
InChI Key: HGKOWIQVWAQWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisostearyl Malate (CAS 67763-18-2; 81230-05-9) is a high molecular weight (639.04 g/mol) diester synthesized via the acid-catalyzed esterification of malic acid with isostearyl alcohol . This structure, featuring a central malic acid core with two long, branched-chain isostearyl groups (C18), confers significant lipophilicity and a liquid state at room temperature, making it an excellent non-greasy emollient . Its primary research value lies in its dual function as a skin-conditioning agent and a versatile structural component. In cosmetic science, this compound is investigated for its ability to improve product texture, enhance spreadability, and provide a silky, non-occlusive feel in formulations such as lipsticks, foundations, and sunscreens . Its mechanism of action involves forming a protective, hydrating film on surfaces, thereby reducing transepidermal water loss and improving moisture retention . Beyond cosmetics, it serves as a model compound in materials science for studying the physicochemical properties of complex diesters, including their performance as sustainable lubricants and plasticizers, where the branched alkyl chains are known to improve cold-flow properties and oxidative stability . Available as a liquid, it is soluble in alcohols and insoluble in water . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H78O5 B1593918 Diisostearyl malate CAS No. 67763-18-2

Properties

CAS No.

67763-18-2

Molecular Formula

C40H78O5

Molecular Weight

639 g/mol

IUPAC Name

bis(16-methylheptadecyl) 2-hydroxybutanedioate

InChI

InChI=1S/C40H78O5/c1-36(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-44-39(42)35-38(41)40(43)45-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-37(3)4/h36-38,41H,5-35H2,1-4H3

InChI Key

HGKOWIQVWAQWDS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O

Other CAS No.

81230-05-9
67763-18-2

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Industrial Scale Production of Diisostearyl Malate

Esterification Pathways and Reaction Mechanisms

Direct Esterification Processes from Malic Acid and Isostearyl Alcohol

The most prevalent industrial method for synthesizing Diisostearyl malate (B86768) is the direct esterification of malic acid with isostearyl alcohol, often referred to as Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This equilibrium reaction involves the condensation of the carboxylic acid groups of malic acid with the hydroxyl groups of isostearyl alcohol, with the concurrent elimination of water. masterorganicchemistry.com

The reaction mechanism, typically catalyzed by an acid, proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of malic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comathabascau.ca

Nucleophilic Attack: A molecule of isostearyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comathabascau.ca

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the original carboxylic acid. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester of malic acid. athabascau.ca

This process is then repeated for the second carboxylic acid group on the malic acid molecule to form the final product, Diisostearyl malate. To drive the equilibrium towards the formation of the ester, water is continuously removed from the reaction mixture, often through azeotropic distillation. glooshi.comorganic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalysts are crucial in industrial-scale esterification to achieve high reaction rates and yields under manageable conditions. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact.

Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are commonly employed as homogeneous catalysts in the synthesis of this compound. tiiips.comgoogle.com These catalysts operate in the same phase as the reactants, effectively protonating the carboxylic acid and initiating the esterification cascade as described in the Fischer-Speier mechanism. masterorganicchemistry.com

The general mechanism for homogeneous acid-catalyzed esterification involves the protonation of the carbonyl group of malic acid by the acid catalyst, making it more susceptible to nucleophilic attack by isostearyl alcohol. masterorganicchemistry.com While effective in accelerating the reaction, the use of these strong acids necessitates subsequent neutralization and purification steps to remove the catalyst and any acidic residues from the final product, which can generate wastewater. patsnap.com

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification

CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) High catalytic activity, low cost.Corrosive, difficult to remove from the product, can cause side reactions and color formation.
p-Toluenesulfonic Acid (p-TSA) Solid, easier to handle than sulfuric acid, effective catalyst.Requires neutralization and removal, can still lead to colored byproducts. google.com

To overcome the challenges associated with homogeneous catalysts, there is a growing interest in the use of heterogeneous catalysts, particularly solid acids. rsc.org These catalysts exist in a different phase from the reactants and products, simplifying their separation and recovery, and often leading to a more environmentally friendly process. rsc.org

For the synthesis of this compound, solid acid catalysts such as composite oxides have been patented. google.com One such patent describes a catalyst composed of non-metal elements (P), alkali metals (Cs), transition metals (V, Cu, Mo), and rare earth metals (La, Nd). patsnap.comgoogle.com The reaction mechanism on the surface of these solid acids involves the protonation of the carboxylic acid on the catalyst's acidic sites, followed by the nucleophilic attack of the alcohol. uniproma.com

Table 2: Examples of Heterogeneous Catalysts in Esterification

Catalyst TypeSpecific ExamplesKey Features
Composite Oxides P, Cs, V, Cu, Mo, La, Nd compositeHigh esterification rate, reusable, environmentally friendly. google.com
Sulfated Metal Oxides Sulfated Zirconia (SO₄²⁻/ZrO₂)Strong acidity, high thermal stability. researchgate.net
Zeolites ZEOKAR-2, ASHNCH-3Shape selectivity, tunable acidity. researchgate.net
Heteropolyacids Phosphotungstic acidHigh Brønsted acidity, can exhibit "pseudo-liquid" behavior.

While less commonly detailed specifically for this compound, metal-mediated esterification represents another catalytic avenue. Various metal salts and complexes can act as Lewis acid catalysts, activating the carboxylic acid for nucleophilic attack. For the esterification of dicarboxylic acids, metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont), where Mⁿ⁺ can be Al³⁺, Fe³⁺, Cr³⁺, etc., have been studied. glooshi.com These catalysts offer mild reaction conditions and the potential for regeneration and reuse. glooshi.com The mechanism involves the coordination of the carbonyl oxygen to the metal center, which increases the electrophilicity of the carbonyl carbon.

Alternative Esterification Techniques (e.g., Ester Exchange, Acylation with Acid Chlorides/Anhydrides, Coupling Agent Methods)

Beyond direct esterification, several other methods can be employed for the synthesis of esters, although their specific application to this compound is less documented in readily available literature.

Ester Exchange (Transesterification): This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a new ester. A patented method for producing malates with low color and acid value utilizes a two-step process where n-butyl malate is first prepared and then undergoes an ester exchange reaction with a long-chain fatty alcohol, such as isostearyl alcohol, using catalysts like p-toluenesulfonic acid or CaO. google.com The mechanism, whether acid or base-catalyzed, involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate and subsequent displacement of the original alcohol. masterorganicchemistry.com

Acylation with Acid Chlorides/Anhydrides: This is a highly effective method for ester synthesis that is generally irreversible. The process involves converting the carboxylic acid (malic acid) into a more reactive derivative, such as an acid chloride or anhydride. This activated intermediate then readily reacts with the alcohol (isostearyl alcohol) to form the ester. libretexts.org While this method is efficient, it often involves harsh reagents like thionyl chloride to prepare the acid chloride and produces stoichiometric amounts of byproducts (e.g., HCl) that need to be neutralized. libretexts.org

Coupling Agent Methods: Coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), are used to facilitate the formation of an ester bond by activating the carboxylic acid. peptide.com The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, forming the ester and a urea (B33335) byproduct. peptide.com This method is often used in peptide synthesis and can be performed under mild conditions, but the removal of the urea byproduct can sometimes be challenging. peptide.com

Optimization of Reaction Parameters for Yield and Selectivity

To achieve high yields of this compound with the desired purity and minimal byproducts, industrial processes focus on optimizing several key parameters of the esterification reaction.

The stoichiometry of the reactants, specifically the molar ratio of malic acid to isostearyl alcohol, is a critical factor in driving the esterification reaction towards the formation of the diester, this compound. To facilitate the complete conversion of malic acid and maximize the yield of the desired product, an excess of isostearyl alcohol is often employed in industrial synthesis.

One patented method specifies a molar ratio of malic acid to isostearyl alcohol of 1:2.355. google.com This excess of the alcohol helps to shift the reaction equilibrium towards the product side, ensuring that both carboxylic acid groups of the malic acid are esterified. The use of a molar excess of alcohol is a common strategy in esterification reactions to achieve high conversion rates of the acid. researchgate.net In the synthesis of other esters, it has been observed that increasing the molar ratio of alcohol to acid can significantly increase the reaction speed and yield. ache.org.rs

Table 1: Molar Ratio in this compound Synthesis

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Note
Malic AcidIsostearyl Alcohol1:2.355Molar excess of alcohol is used to drive the reaction to completion. google.com

Temperature and pressure are fundamental parameters that significantly influence the rate and selectivity of the esterification process. The synthesis of this compound is typically conducted at elevated temperatures to accelerate the reaction kinetics.

Different synthesis approaches utilize varying temperature and pressure conditions. For direct esterification, a broad temperature range from 50°C to 260°C has been reported. A more specific method involves heating the reactants to a range of 100°C to 120°C under a nitrogen atmosphere to prevent oxidation. In a transesterification approach for preparing malates, the reaction is carried out at temperatures between 90°C and 140°C under vacuum conditions (from -0.1 to -0.5 MPa). google.com The application of a vacuum is crucial in this method to facilitate the removal of the n-butanol byproduct, which helps to drive the equilibrium towards the final product. google.com Another patented method for this compound synthesis via direct esterification specifies a higher reaction temperature range of 180-240°C. google.compatsnap.com

The selection of temperature is a trade-off between reaction rate and the potential for side reactions or degradation of the product, especially at higher temperatures. google.com For instance, in the esterification of malic acid with butanol, the formation of byproducts like esters of fumaric and maleic acids can occur due to dehydration of the malic acid at elevated temperatures. finechem-mirea.rufinechem-mirea.ru The pressure at which the reaction is conducted can also influence the product selectivity. While specific data on the effect of pressure on this compound selectivity is limited, in other chemical syntheses, an increase in pressure can alter the selectivity towards desired products.

Table 2: Temperature and Pressure Conditions in this compound Synthesis

Synthesis MethodTemperature RangePressure Conditions
Direct Esterification50°C - 260°CNot Specified
Direct Esterification100°C - 120°CNitrogen Atmosphere
Transesterification90°C - 140°CVacuum (-0.1 to -0.5 MPa)
Direct Esterification with Solid Catalyst180°C - 240°CNot Specified

The polarity and nature of the solvent can influence the reaction by affecting the solvation of reactants and transition states. A comparative study on the effect of different solvents on the spectral properties of certain organic molecules highlighted how solvent characteristics can play a key role in molecular interactions, which can be extrapolated to understand their potential influence on reaction kinetics and equilibrium. researchgate.net

The application of ultrasonic irradiation, or sonication, is a modern technique known to enhance the kinetics of various chemical reactions, including esterification. While specific research on the influence of sonication on the synthesis of this compound is limited, studies on other esterification reactions have shown that ultrasound can significantly accelerate the process. nih.gov

The primary mechanism of sonication's effect is acoustic cavitation, which involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and the formation of highly reactive radical species. nih.gov

In the context of esterification, sonication can:

Increase Reaction Rates: The intense mixing and energy input can lead to a faster attainment of equilibrium.

Improve Mass Transfer: In heterogeneous catalytic systems, ultrasound can enhance the transport of reactants to the catalyst surface.

Enable Milder Conditions: The rate-enhancing effects of sonication may allow the reaction to be carried out at lower temperatures, potentially reducing the formation of undesirable byproducts.

Studies on the ultrasound-assisted synthesis of other esters have demonstrated a significant reduction in reaction time and an increase in product yield. nih.gov It is plausible that the application of sonocatalysis could offer similar benefits for the industrial production of this compound, leading to a more efficient and sustainable manufacturing process. researchgate.net

Post-Synthesis Purification and Refinement Techniques

Following the esterification reaction, the crude this compound contains impurities such as unreacted starting materials (malic acid and isostearyl alcohol), the catalyst, and any byproducts formed during the synthesis. To meet the stringent quality standards of the cosmetics industry, a thorough purification and refinement process is necessary. tiiips.com

Vacuum Distillation:

Vacuum distillation is a crucial technique for purifying high-boiling point and heat-sensitive compounds like this compound. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for its vaporization and separation from less volatile impurities without thermal degradation. kochmodular.com

In the context of this compound purification, vacuum distillation is effective for:

Removing Unreacted Isostearyl Alcohol: Any excess isostearyl alcohol can be distilled off under vacuum. google.com

Separating Byproducts: Lower boiling point byproducts can be removed as distillates, leaving behind the purified this compound.

Achieving High Purity: High vacuum distillation is capable of producing highly pure products, which is essential for cosmetic applications. valveandcontrol.com

Industrial-scale vacuum distillation units are often designed to minimize pressure drop and residence time at high temperatures to prevent thermal degradation of the product. kochmodular.com

Steam Deodorization:

Steam deodorization is a stripping process used to remove volatile and odorous compounds from oils and esters. aocs.org This technique is particularly relevant for cosmetic ingredients where a neutral scent is required. The process involves passing steam through the hot this compound under high vacuum. alfalaval.com

The key principles of steam deodorization are:

High Temperature and Low Pressure: The process is typically carried out at elevated temperatures (often above 200°C) and very low pressures. aocs.org This combination increases the volatility of the undesirable compounds.

Steam as a Stripping Agent: The injected steam helps to carry away the volatile impurities.

Removal of Odorous Compounds: Residual solvents, unreacted starting materials, and low molecular weight byproducts that contribute to odor are effectively removed.

A novel approach involves the use of ethanol (B145695) steam at lower temperatures (e.g., 180°C), which has been shown to be effective in deodorizing edible oils while better preserving heat-sensitive micronutrients. nih.gov This could be a potential refinement for the purification of cosmetic esters like this compound.

Filtration and Crystallization Processes

Following the primary esterification reaction in the synthesis of this compound, the crude product contains a mixture of the desired diester, unreacted starting materials, catalyst, and various by-products. Filtration and crystallization are crucial downstream processing steps employed to isolate and purify the final product, ensuring it meets the high-quality standards required for its applications, particularly in the cosmetics industry.

Filtration is a fundamental separation technique used at multiple stages of the purification process. Initially, it can be employed to remove solid catalysts, especially when heterogeneous catalysts are used in the esterification process. google.com This step is critical as it prevents the catalyst from interfering with subsequent purification stages. After other purification treatments, such as neutralization or adsorption, filtration is again used to separate the purified liquid ester from any solid waste materials. google.com The efficiency of filtration depends on the particle size of the solids being removed and the choice of filter medium. For industrial-scale production, various filtration technologies may be utilized, including pressure filters or filter presses, to handle large volumes of product efficiently.

Crystallization is a powerful purification method for obtaining high-purity this compound. tiiips.com This process relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered. By dissolving the crude this compound in a suitable solvent at an elevated temperature and then gradually cooling the solution, the this compound will crystallize out, leaving impurities behind in the solvent. The selection of an appropriate solvent is critical for successful crystallization; the desired compound should be highly soluble at higher temperatures and sparingly soluble at lower temperatures, while the impurities should remain soluble even at low temperatures. The resulting crystals are then separated from the liquid phase (mother liquor) by filtration, washed with a small amount of cold, pure solvent to remove any adhering impurities, and finally dried to yield the purified this compound.

Adsorbent-Based Purification (e.g., Activated Carbon Treatment)

Adsorbent-based purification is a widely used technique in the chemical industry to remove color, odor, and other trace impurities from liquid products, including esters like this compound. google.com This method utilizes materials with a high surface area and specific affinities for certain types of molecules.

Activated carbon is the most common adsorbent used for this purpose due to its highly porous structure and large surface area, which provides numerous sites for adsorption. google.commdpi.com In the purification of this compound, activated carbon treatment is particularly effective at removing colored compounds and residual organic impurities that can affect the product's appearance and stability. google.com The process typically involves mixing the crude ester with a predetermined amount of powdered or granular activated carbon and agitating the mixture for a specific period. google.com The temperature of this treatment can be optimized to enhance the adsorption process. google.com Following the treatment, the activated carbon, along with the adsorbed impurities, is completely removed from the this compound through filtration. google.comgoogle.com This method can significantly improve the color and odor profile of the final product, resulting in a colorless and odorless liquid that is desirable for cosmetic formulations. google.com

Other adsorbents, such as activated clay or alumina (B75360), may also be used in the purification of esters. google.com The choice of adsorbent depends on the specific impurities that need to be removed and the desired final product quality.

AdsorbentTarget ImpuritiesProcess Description
Activated Carbon Color bodies, odorous compounds, trace organic impurities. google.comzhulincarbon.comThe crude ester is mixed with activated carbon, agitated, and then filtered to remove the carbon and adsorbed impurities. google.com
Activated Clay Polar impurities, residual catalysts, moisture. google.comSimilar to activated carbon treatment, the ester is treated with activated clay and then filtered.
Activated Alumina Acidic impurities, moisture. google.comThe ester is passed through a column packed with activated alumina or treated in a batch process.

Removal of Residual Reactants and By-products

A critical step in the manufacturing of high-purity this compound is the effective removal of unreacted starting materials (malic acid and isostearyl alcohol) and any by-products formed during the esterification reaction. tiiips.com The presence of these residual compounds can impact the physical properties, stability, and performance of the final product.

Removal of Unreacted Malic Acid: Malic acid, being a carboxylic acid, can be removed by neutralization with an aqueous alkaline solution. google.com However, this method introduces water, which must be subsequently removed. An alternative is to use an excess of isostearyl alcohol in the reaction to drive the esterification to completion, thereby minimizing the amount of unreacted malic acid. Any remaining acid can also be removed by adsorption on basic materials like activated alumina.

Removal of Excess Isostearyl Alcohol: The excess isostearyl alcohol is typically removed by distillation. tiiips.comgoogle.com Given the high boiling point of isostearyl alcohol, this process is usually carried out under reduced pressure (vacuum distillation) to lower the required temperature and prevent thermal degradation of the this compound. tiiips.com The efficiency of this separation is crucial for achieving a high-purity product.

Removal of Water: Water is a by-product of the esterification reaction. Its continuous removal during the reaction (e.g., through azeotropic distillation with a suitable solvent like cyclohexane) is essential to shift the reaction equilibrium towards the formation of the ester and maximize the yield. google.com Any remaining water after the reaction can be removed by vacuum drying or by passing the product over a drying agent.

Removal of Catalysts: If a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid is used, it must be neutralized with a base after the reaction. google.comtiiips.com The resulting salts are then typically removed by washing with water, followed by separation of the aqueous layer. google.com If a solid, heterogeneous catalyst is employed, it can be simply removed by filtration at the end of the reaction. google.com

Process Intensification and Green Chemistry Principles in this compound Manufacturing

In recent years, there has been a significant drive in the chemical industry to adopt more sustainable and efficient manufacturing processes. This is reflected in the application of process intensification and green chemistry principles to the production of esters like this compound. mdpi.comgdsoyoung.com

Process Intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net For esterification reactions, several strategies can be employed:

Reactive Distillation: This technique combines the chemical reaction and the separation of products in a single unit. researchgate.net As the ester is formed, the water by-product is continuously removed by distillation, which drives the reaction towards completion and can lead to higher conversions and yields in a shorter time. researchgate.net

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as microreactors, can offer better heat and mass transfer, improved safety, and more consistent product quality. sphinxsai.comresearchgate.net

Green Chemistry Principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. stokkee.com In the context of this compound synthesis, these principles can be applied in several ways:

Use of Renewable Feedstocks: Malic acid is naturally found in fruits, and isostearyl alcohol can be derived from plant-based sources. stokkee.comspecialchem.com Utilizing these renewable starting materials enhances the sustainability profile of this compound. gdsoyoung.com

Catalyst Selection: Replacing corrosive homogeneous acid catalysts like sulfuric acid with solid, reusable heterogeneous catalysts is a key green chemistry approach. google.commdpi.com Heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying the purification process, reducing waste generation, and allowing for catalyst recycling. mdpi.com

Energy Efficiency: Process intensification techniques, such as reactive distillation and membrane reactors, can lead to significant energy savings compared to conventional batch processes. researchgate.netsphinxsai.com

Green Chemistry PrincipleApplication in this compound Synthesis
Renewable Feedstocks Use of plant-derived malic acid and isostearyl alcohol. stokkee.com
Catalysis Preference for solid, reusable heterogeneous catalysts over homogeneous acids to simplify separation and reduce waste. google.commdpi.com
Designing for Energy Efficiency Employing process intensification methods like reactive distillation to lower energy consumption. researchgate.net
Prevention of Waste Continuous removal of by-products to improve reaction efficiency and minimize downstream purification waste. mdpi.comnih.gov

Advanced Structural Characterization and Stereochemical Analysis of Diisostearyl Malate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the ester linkages and the intricate branching of the isostearyl chains in diisostearyl malate (B86768). While specific spectral data for diisostearyl malate is not extensively published in public literature, typical ¹H and ¹³C NMR analyses would provide key information.

For instance, a patent for a related compound provides general ¹H NMR chemical shift ranges that would be analogous for this compound, showing signals for the long aliphatic chains between approximately 0.5-2.0 ppm, and signals for protons closer to the ester and hydroxyl groups at lower fields, around 2.5-5.4 ppm. google.com Techniques like ¹H-¹H COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons, confirming the esterification at the carboxylic acid groups of the malate core. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups within the this compound molecule. The presence of ester and hydroxyl groups is readily confirmed by characteristic absorption bands.

A study on a similar diester, dioctyldodecyl succinate, showed strong C-H stretching and bending bands for the branched alkyl chains around 2922, 2853, and 1466 cm⁻¹. mdpi.com The crucial ester carbonyl (C=O) stretching vibration is typically observed in the range of 1735-1750 cm⁻¹, while the C-O stretching of the ester group would appear around 1158 cm⁻¹. mdpi.comocl-journal.org The presence of a hydroxyl group from the malic acid core would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The absence of a broad band around 3300 cm⁻¹ would confirm the formation of the diester bond. mdpi.com

Table 1: Typical Infrared Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
O-H (hydroxyl)3200-3600Stretching (broad)
C-H (alkane)2850-3000Stretching
C=O (ester)1735-1750Stretching
C-O (ester)1150-1250Stretching

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can further confirm its structure. The molecular weight of this compound is approximately 639.05 g/mol .

In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. While specific fragmentation data for this compound is proprietary, analysis of related compounds shows that characteristic fragments would arise from the cleavage of the ester bonds and the fragmentation of the branched isostearyl chains. science.gov This fragmentation pattern provides a fingerprint that can be used to identify the compound and assess its purity. msu.edu

Stereochemical Considerations and Enantiomeric Analysis

The stereochemistry of this compound is a key factor influencing its physical properties and, consequently, its application in cosmetic formulations. The complexity arises from isomerism in both the isostearyl alcohol and the malic acid components.

Isostearyl Moiety Isomerism and Branching Architectures

Isostearyl alcohol is not a single, linear C18 alcohol. It is a complex mixture of branched-chain isomers. ewg.orgcosmeticsinfo.org This branching is a result of the manufacturing process, often involving the dimerization of oleic acid. The methyl branches can be located at various positions along the carbon chain, creating multiple structural isomers. google.com

This isomeric mixture is what keeps isostearyl alcohol, and by extension this compound, in a liquid state at room temperature, unlike its linear counterpart, stearyl alcohol, which is a waxy solid. makingcosmetics.com The branching prevents the molecules from packing into a tight crystalline structure. The exact isomeric composition of the isostearyl groups can vary between manufacturers, leading to slight differences in the physical properties of the final this compound product. The presence of these chiral centers within the isostearyl chains contributes to a multitude of possible stereoisomers.

Chiral Center in the Malate Core: D-, L-, and DL-Stereoisomers

Malic acid, the core of the this compound molecule, possesses a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: D-malic acid and L-malic acid. clinikally.comtestbook.com A mixture of equal parts of the D- and L-enantiomers is known as a racemic mixture, or DL-malic acid. atamanchemicals.com

L-malic acid is the naturally occurring isomer found in fruits like apples. atamanchemicals.comanalytice.com

D-malic acid is produced synthetically. atamanchemicals.com

DL-malic acid is a synthetic mixture of both enantiomers. atamanchemicals.com

The stereochemistry of the malic acid used in the synthesis of this compound will determine the stereochemistry of the final product. While L-malic acid is often used in cosmetics for its biological activity, the specific isomer used for this compound production can vary. clinikally.com The choice between D-, L-, or DL-malic acid can influence the final properties of the this compound, such as its interaction with other chiral molecules in a formulation and its sensory characteristics.

Methods for Chiral Resolution and Enantiomeric Purity Assessment

The stereochemistry of this compound is fundamentally derived from the malic acid core, which contains a single chiral center. This gives rise to the possibility of (R)- and (S)-enantiomers. The isostearyl alcohol moieties, being branched, can also introduce additional stereocenters, further complicating the stereoisomeric landscape. However, the primary focus of chiral analysis for this compound typically centers on the enantiomers originating from malic acid. The resolution of these enantiomers and the subsequent assessment of enantiomeric purity are critical for understanding the compound's properties and for ensuring consistency in its applications. A variety of analytical techniques can be employed for this purpose, primarily categorized into chromatographic and spectroscopic methods.

Chiral Resolution Techniques

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. For a compound like this compound, which is a non-crystalline diester, classical resolution involving fractional crystallization of diastereomeric salts is less practical. Instead, chromatographic methods are more suitable.

The most prevalent strategy involves the conversion of the enantiomers into diastereomers, which possess different physical properties and can be separated using standard, non-chiral chromatography. libretexts.org This is typically achieved by reacting the free hydroxyl group of the malic acid core with an enantiomerically pure chiral derivatizing agent. For instance, an optically pure chiral acid could be used to form diastereomeric esters.

Alternatively, if starting from malic acid, resolution can be achieved before esterification with isostearyl alcohol. Racemic malic acid can be resolved using an optically active base, such as (+)-camphor-10-sulphonic acid or (-)-brucine, to form diastereomeric salts that can be separated by fractional crystallization. spcmc.ac.in Once the separated diastereomeric salts are obtained, the pure enantiomer of malic acid can be regenerated and subsequently esterified to produce enantiomerically pure this compound.

Enantiomeric Purity Assessment

Once a chiral resolution is performed or an enantioselective synthesis is developed, methods to determine the enantiomeric excess (ee) or enantiomeric purity are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for enantiomeric purity assessment. There are two primary approaches:

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For long-chain esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. acs.org For example, cellulose-tris(3,5-dimethylphenylcarbamate) columns have been successfully used for the enantiomeric separation of triacylglycerols, which are structurally related long-chain esters. acs.org

Indirect Chiral HPLC: This involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be separated on a standard, achiral stationary phase like silica (B1680970) gel. mdpi.com For this compound, the free hydroxyl group is the target for derivatization. Reagents like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) have been used to separate diastereomeric esters of long-chain alcohols by HPLC, demonstrating the feasibility of this approach for molecules with long alkyl chains. mdpi.com

The following table summarizes representative HPLC conditions used for the separation of chiral long-chain compounds, analogous to this compound.

Analyte TypeMethodChiral Selector/Derivatizing AgentStationary PhaseMobile PhaseDetectionReference
Long-Chain Acetylenic AlcoholsIndirect (Diastereomeric Esters)(S)-(+)-MαNP acidSilica GelHexane/EtOAcUV mdpi.com
TriacylglycerolsDirectCellulose-tris(3,5-dimethylphenylcarbamate)Chiralpak IBHexane/2-Propanol GradientAPCI-MS acs.org
Branched-Chain Fatty AcidsIndirect (Diastereomeric Esters)(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanolODS (C18)Methanol (B129727)/Acetonitrile (B52724)/n-HexaneFluorescence tandfonline.com
Malic AcidDirect (Ligand-Exchange)Copper(II)-L-tartrateCapillary ElectrophoresisCopper(II) sulfate/L-tartrate bufferUV nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable technique for determining enantiomeric purity.

Using Chiral Solvating Agents (CSAs): In the presence of a CSA, enantiomers can form transient diastereomeric complexes that have slightly different chemical shifts in the NMR spectrum. nih.gov By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be calculated. For this compound, a chiral solvating agent could interact with the polar head of the molecule (the malate moiety), leading to resolvable signals for the protons or carbons near the chiral center.

Analysis of Diastereomeric Derivatives: Similar to the indirect HPLC method, this compound can be reacted with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR spectra. acs.org The integration of non-overlapping peaks for each diastereomer allows for the quantification of their ratio, and thus the enantiomeric excess of the original sample. 13C NMR can be particularly useful in this regard, as it often provides better resolution for complex molecules. acs.org

The table below presents research findings on the NMR-based determination of enantiomeric excess for relevant compound classes.

Analyte ClassNMR MethodChiral Agent/DerivatizationKey ObservationReference
Chiral Carboxylic Acids1H NMR of Diastereomeric Esters(R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetateDistinct chemical shifts for ester protons allow for configuration assignment and ee determination. acs.org
Chiral Amines1H NMR with CSAMandelic acid analoguesSeparation of methyl and methine proton signals of the amine enantiomers. nih.gov
Diols13C NMR of DiastereomersN/A (Analysis of diastereomeric mixture)Resolved 13C signals for diastereomers where 1H signals overlapped. acs.org

Reactivity and Degradation Pathways of Diisostearyl Malate

Hydrolytic Stability and Mechanisms

The hydrolysis of Diisostearyl Malate (B86768) involves the cleavage of its ester bonds to yield malic acid and isostearyl alcohol. The rate and mechanism of this reaction are highly dependent on the pH of the environment and the presence of catalysts, such as enzymes. Generally, esters are susceptible to hydrolysis, a reaction where water breaks the ester linkage, reverting it to the constituent alcohol and carboxylic acid. aston-chemicals.com The stability of cosmetic esters against hydrolysis is influenced by factors like pH, molecular structure, and solubility. aston-chemicals.comcosmeticsandtoiletries.com Highly branched and water-insoluble esters, such as Diisostearyl Malate, typically exhibit greater hydrolytic stability. ulprospector.com The large, branched isostearyl groups create steric hindrance around the ester bonds, which can protect them from attack by water molecules. aston-chemicals.com

Under acidic conditions (typically pH below 5), the hydrolysis of esters is catalyzed. aston-chemicals.com The reaction mechanism involves the protonation of the carbonyl oxygen of the ester group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of the alcohol.

In alkaline conditions (typically pH above 10), esters undergo base-catalyzed hydrolysis, also known as saponification. aston-chemicals.com This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, leading to the formation of a carboxylate salt and the alcohol. This process is generally irreversible.

Specific kinetic data for the base-catalyzed hydrolysis of this compound are not detailed in the available literature. However, the saponification value, an analytical parameter that indicates the amount of potassium hydroxide (KOH) required to hydrolyze one gram of an ester, provides some insight. For this compound, the saponification value is reported to be in the range of 165–185 mg KOH/g. myskinrecipes.cominci.guide This value is related to the molecular weight and the number of ester groups rather than the reaction rate. Some highly sterically hindered esters are known to be exceptionally resistant to base-catalyzed hydrolysis, showing only a fraction of their theoretical saponification value under standard conditions. cosmeticsandtoiletries.com

Table 1: Hydrolytic Stability Parameters for this compound

Parameter Value/Observation Significance
Effective pH Range Stable in formulations with pH between 5 and 10. aston-chemicals.com Outside this range, the rate of acid or base-catalyzed hydrolysis increases. aston-chemicals.com
Structural Influence Highly branched structure provides steric hindrance. aston-chemicals.comulprospector.com Reduces susceptibility to hydrolysis compared to linear esters. aston-chemicals.comulprospector.com
Solubility Insoluble in water. inci.guide Low water solubility limits the interaction between water and the ester linkages, slowing hydrolysis. cosmeticsandtoiletries.com
Saponification Value 165 - 185 mg KOH/g. myskinrecipes.cominci.guide Indicates the amount of base required for complete hydrolysis.

| Hydrolysis Products | Malic Acid, Isostearyl Alcohol. aston-chemicals.comcir-safety.org | These are the fundamental components released upon cleavage of the ester bonds. aston-chemicals.com |

Note: The data in this table is based on general principles of ester chemistry and specific properties reported for this compound. Kinetic data (rate constants) are not available in the reviewed literature.

In biological environments, such as the skin, the primary degradation pathway for this compound is enzymatic hydrolysis. Esterases, which are ubiquitously distributed enzymes, can catalyze the cleavage of ester bonds. nih.gov When applied topically, this compound can be metabolized by esterases present in the skin. cir-safety.orgcir-safety.org

The metabolic process is expected to occur stepwise. First, one ester bond is hydrolyzed to yield Isostearyl Malate (the monoester) and one molecule of Isostearyl Alcohol. Subsequently, the second ester bond in Isostearyl Malate can be cleaved to release Malic Acid and a second molecule of Isostearyl Alcohol. cir-safety.orgcir-safety.org The specific types of esterases involved can include carboxylesterases, which are known to hydrolyze a wide range of ester-containing compounds. nih.govnih.gov

Detailed kinetic studies of the enzymatic hydrolysis of this compound are not available in the public domain. However, the metabolism of ester-containing prodrugs has been studied extensively, and similar principles apply. nih.govnih.gov The rate of hydrolysis would depend on enzyme concentration, substrate affinity (Km), and the maximum reaction rate (Vmax). mdpi.com

Oxidative and Reductive Transformations

This compound is reported to have good oxidative stability, which is a desirable characteristic for cosmetic ingredients as it prevents rancidity. paulaschoice.se This stability is largely due to its saturated chemical structure. The absence of double bonds in the isostearyl alkyl chains makes it less susceptible to oxidation compared to unsaturated esters like those found in some natural oils. revistadechimie.ro Its branched structure may also contribute to its stability. lubrizol.com The oxidation value for this compound is reported as being higher than that of other esters like Diethylhexyl Malate, indicating greater resistance to oxidation.

Thermal Degradation Profiles and Mechanisms

High molecular weight esters are generally associated with good thermal stability. lubrizol.com Experimental methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of such compounds, including melting points and decomposition temperatures. mdpi.com

For this compound, specific TGA profiles or detailed mechanistic studies of its thermal degradation are not widely published. However, a material safety data sheet indicates that hazardous thermal decomposition products include oxides of carbon. cir-safety.org For similar long-chain fatty esters, TGA studies show that mass loss can begin at temperatures between 100°C and 150°C, with the majority of the material degrading by approximately 240°C. mdpi.com The degradation mechanism would likely involve the cleavage of the ester bonds and the breakdown of the hydrocarbon chains at elevated temperatures.

Biochemical Pathways and Molecular Interactions of Malate Esters

Enzymatic Recognition and Substrate Specificity for Esterases

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. nih.gov In biological systems, it is anticipated that esterases would hydrolyze Diisostearyl Malate (B86768) into its constituent molecules: malic acid and two molecules of isostearyl alcohol. The specificity of this reaction can be influenced by several factors, including the structure of the enzyme's active site and the physicochemical properties of the substrate.

The substrate specificity of esterases is diverse. Some esterases exhibit broad specificity, hydrolyzing a wide range of esters, while others are highly specific to the acyl and alcohol moieties of the ester. nih.govbiorxiv.org For instance, studies on various esterases have shown that the length and branching of the fatty acid and alcohol chains can significantly impact the rate of hydrolysis. nih.gov The bulky, branched isostearyl groups of Diisostearyl Malate might influence its recognition and processing by certain esterases. While specific studies on this compound as an esterase substrate are not widely available, research on similar large esters suggests that their geometry could affect their suitability as substrates for some esterases. cir-safety.org

Research on other malate esters, such as dibutyl malate and mono-n-butyl malate, has provided insights into their interaction with enzymes. acs.org For example, mono-n-butyl malate has been shown to inhibit α-amylase and α-glucosidase, suggesting specific interactions with the active sites of these enzymes. acs.org Molecular docking studies have been employed to predict the binding of various alkyl malate esters to enzyme active sites, indicating that the structure of the alkyl group is a key determinant of binding affinity. acs.org

Role of Malic Acid and Its Derivatives in Cellular Metabolism

Malic acid, a key component of this compound, is a central molecule in cellular metabolism, participating in several critical pathways. wikipedia.orgmetwarebio.com

Malate as an Intermediate in the Citric Acid Cycle (Krebs Cycle)

The citric acid cycle, or Krebs cycle, is a fundamental metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. healthmatters.ioneuroneeds.com Malate is a key intermediate in this cycle. wikipedia.orgpromegaconnections.com It is formed by the hydration of fumarate (B1241708), a reaction catalyzed by the enzyme fumarase. promegaconnections.com Subsequently, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that also reduces NAD+ to NADH. researchgate.net This NADH is then used by the electron transport chain to produce ATP, the main energy currency of the cell. promegaconnections.com The regeneration of oxaloacetate is crucial for the continuation of the citric acid cycle. metwarebio.com

Reaction Step Enzyme Reactant(s) Product(s) Significance
HydrationFumaraseFumarate, H₂OL-MalateReplenishes malate for the cycle. promegaconnections.com
OxidationMalate DehydrogenaseL-Malate, NAD⁺Oxaloacetate, NADH, H⁺Generates NADH for ATP synthesis and regenerates oxaloacetate. researchgate.net

Involvement in Carbon Fixation Pathways (e.g., C4 Carbon Fixation)

In certain plants adapted to hot, dry climates, malate plays a crucial role in a modified photosynthetic pathway known as C4 carbon fixation. wikipedia.orgbritannica.com This pathway minimizes photorespiration, a wasteful process that occurs when the enzyme RuBisCO fixes oxygen instead of carbon dioxide. khanacademy.org

In C4 plants, CO₂ is first fixed in mesophyll cells into a four-carbon compound, oxaloacetate, which is then rapidly converted to malate or aspartate. britannica.comfrontiersin.org Malate is then transported to bundle-sheath cells, where it is decarboxylated to release CO₂, creating a high concentration of CO₂ around RuBisCO and thereby enhancing the efficiency of photosynthesis. wikipedia.orgbritannica.com The resulting pyruvate (B1213749) is transported back to the mesophyll cells to regenerate the initial CO₂ acceptor. wikipedia.org

Location Process Key Molecules Involved
Mesophyll CellsInitial CO₂ fixation and conversionPhosphoenolpyruvate (PEP), CO₂, Oxaloacetate, Malate. britannica.comfrontiersin.org
Bundle-Sheath CellsDecarboxylation and Calvin CycleMalate, Pyruvate, CO₂, RuBisCO. wikipedia.orgbritannica.com

Malic Enzyme Activity and Pyruvate Formation

Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate and CO₂, with the concomitant reduction of NADP+ to NADPH. wikipedia.org This reaction is significant in various metabolic contexts. In C4 photosynthesis, it is the step that releases CO₂ in the bundle-sheath cells. britannica.com

Beyond photosynthesis, malic enzyme plays a role in the pyruvate/malate cycle, which is involved in generating NADPH for biosynthetic processes, such as fatty acid synthesis. researchgate.netahajournals.org In some tissues, malate can be transported out of the mitochondria into the cytosol, where it is converted to pyruvate by the cytosolic malic enzyme, producing NADPH. researchgate.net This pathway can be an important source of reducing power for cellular anabolism. ahajournals.org

Interplay with Other Biochemical Components and Pathways

The metabolism of malate is intricately connected with numerous other biochemical pathways. The malate-aspartate shuttle, for instance, is a crucial system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production. promegaconnections.com This shuttle is essential for maximizing the energy yield from glycolysis.

Malate also serves as an anaplerotic substrate, meaning it can replenish intermediates of the citric acid cycle that may be withdrawn for biosynthetic purposes, ensuring the cycle's continued operation. promegaconnections.com Furthermore, malate provides carbon skeletons for the synthesis of amino acids. researchgate.net

This compound as a Synthetic Substrate for Other Fatty Acid Esters

In industrial applications, this compound serves as a synthetic substrate for the formation of other fatty acid esters. biosynth.com Its chemical properties, including its ability to interact with hydroxyl groups, make it useful in the formulation of various products. biosynth.com The esterification of malic acid with different alcohols is a common method for producing a variety of malate esters with tailored properties for specific applications.

Diisostearyl Malate in Advanced Material Science and Formulation Chemistry

Rheological Modulation and Viscosity Control in Complex Fluid Systems

Diisostearyl Malate (B86768) serves as an effective rheological modifier, particularly in non-aqueous and emulsion-based systems. Its distinct molecular weight and branched structure contribute to its function as a viscosity controller. paulaschoice.frpaulaschoice.co.uk Unlike simple, low-viscosity esters, Diisostearyl Malate possesses a medium viscosity, which allows it to increase the bulk viscosity of a fluid system without imparting excessive drag or stickiness. lesielle.comspecialchem.com This is crucial in the formulation of complex fluids where precise flow characteristics and texture are required.

The branched isostearyl chains create significant steric hindrance, which impedes molecular mobility and contributes to the viscosity of the system. In formulations containing dispersed solids or polymers, this compound can form a lubricating layer around particles, reducing inter-particle friction under high shear while contributing to a stable network at rest. This non-Newtonian behavior is critical for products that need to be stable in storage but spread easily upon application. bobistheoilguy.com

Table 1: Rheological Functions of this compound

PropertyObservationMechanismApplication Impact
Viscosity ContributionImparts medium viscosity to formulations. lesielle.comspecialchem.comHigh molecular weight and branched-chain structure increase internal friction.Builds texture and consistency in creams, lotions, and gels.
Shear BehaviorContributes to shear-thinning properties in complex systems.Alignment of molecules under stress reduces flow resistance.Ensures products are stable but spreadable.
Texture ModificationProvides a cushiony, non-greasy feel. cdfsupplies.comLarge, branched structure provides lubricity without excessive oiliness. abbeymb.comEnhances the sensory profile of high-performance materials.

The chemical structure of this compound allows for a high degree of compatibility with a wide range of polymers. Its large, hydrophobic isostearyl groups ensure miscibility with non-polar polymers, oils, and waxes. specialchem.comuniproma.com Simultaneously, the central malate unit, containing a hydroxyl (-OH) group and two ester linkages, provides polarity.

This polarity is key to its interaction with more polar polymers. Research indicates that this compound has synergistic interactions with hydroxyl groups present in other molecules, a mechanism that is particularly relevant for its use with film-forming polymers. biosynth.com This interaction is likely mediated through hydrogen bonding between the hydroxyl group on the malate and polar functionalities (such as hydroxyls, carboxyls, or amides) on the polymer chains. This compatibility allows it to act as a plasticizer, increasing the flexibility and reducing the brittleness of polymer films.

This compound exhibits notable surface activity, a property attributed to its amphiphilic nature. specialchem.com The large, non-polar isostearyl chains are oleophilic, while the polar malate head is hydrophilic. This structure enables the molecule to align at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial tension (IFT). cosmileeurope.eu

A study comparing this compound to Diisostearyl Fumarate (B1241708) (a similar molecule lacking a hydroxyl group) demonstrated the significant impact of the hydroxyl group. The presence of this group in this compound allows for hydrogen bonding interactions, resulting in a lower interfacial tension compared to its fumarate counterpart. This enhanced surface activity makes it an effective component in the creation and stabilization of multiphase systems like emulsions. By lowering the energy required to create new interfacial area, it facilitates the formation of smaller droplets, leading to more stable and finely dispersed systems.

Role in Film-Forming Polymer Interactions

In applications requiring the formation of a stable film, this compound plays a crucial role by interacting with film-forming polymers. As an emollient, it inherently forms a thin, occlusive layer that helps to lock in moisture. tiiips.comskinsort.com When combined with dedicated film-forming polymers, this effect is enhanced.

The synergistic interaction with hydroxyl groups is particularly important here. biosynth.com Many film-forming polymers used in material science possess polar functional groups. This compound can integrate into the polymer matrix, acting as a molecular lubricant and plasticizer. This disrupts the rigid packing of polymer chains, increasing the flexibility of the resulting film and preventing cracking. Furthermore, its high substantivity and adhesive properties contribute to the longevity and wear resistance of the film on a substrate. cdfsupplies.com

Pigment Dispersion and Stabilization Mechanisms in Non-Aqueous Media

This compound is widely recognized as a superior dispersing agent for pigments and powders in non-aqueous media. paulaschoice.frcdfsupplies.comspecialchem.com The process of dispersion involves three key stages: wetting, deagglomeration, and stabilization, and this compound contributes to all three. abbeymb.comsci-hub.se

Wetting: Effective pigment wetting requires the liquid medium to have a lower surface tension than the solid pigment. aston-chemicals.com As a high molecular weight ester, this compound has a lower surface tension than many traditional oils, allowing it to efficiently penetrate pigment agglomerates and displace trapped air. aston-chemicals.com

Deagglomeration: During mechanical grinding or milling, the medium viscosity of this compound helps to transmit shear forces effectively, breaking down pigment clusters into primary particles. specialchem.com

Stabilization: This is the most critical step, preventing the dispersed particles from re-agglomerating. This compound achieves this primarily through steric stabilization. aston-chemicals.com The large, bulky isostearyl groups adsorb onto the pigment surface, forming a thick, repulsive layer. When two particles approach each other, these branched chains become entropically restricted, creating a repulsive force that keeps the particles separated. Its highly polar nature also contributes to its strong affinity for pigment surfaces. aston-chemicals.comspecialchem.com

Table 2: Mechanisms of this compound in Pigment Dispersion

MechanismPhysicochemical PropertyFunction
WettingLow surface tension. aston-chemicals.comDisplaces air from pigment surfaces, allowing the liquid medium to make intimate contact.
DeagglomerationMedium viscosity. specialchem.comEfficiently transmits mechanical energy to break apart pigment agglomerates.
StabilizationBulky, branched-chain structure and high polarity. aston-chemicals.comAdsorbs onto pigment surfaces, creating a steric barrier that prevents re-agglomeration. aston-chemicals.com

Emulsion and Suspension Stability Enhancement at the Chemical Level

The chemical properties of this compound make it an effective stabilizer for both emulsions and suspensions. Its role in emulsion stability stems directly from its surface-active nature. By reducing interfacial tension between oil and water phases, it facilitates the creation of finely dispersed emulsions. cosmileeurope.eu The adsorbed layer of this compound at the droplet interface forms a protective film that acts as a mechanical barrier, hindering droplet coalescence and improving long-term stability. gdsoyoung.com

In suspensions, its function as a binder and dispersant is paramount. specialchem.com It effectively wets solid particles and, through steric repulsion from its branched chains, prevents them from settling and forming hard-packed sediment. aston-chemicals.comsrce.hr This ensures that the solid particles remain uniformly distributed throughout the liquid phase, a critical attribute for many advanced material formulations.

Dielectric Properties and Their Applications in Functional Materials

The dielectric properties of a material are related to its ability to store electrical energy in an electric field and are fundamentally linked to its molecular polarity. The dielectric constant, or relative permittivity, is a key measure of this property. cosmeticsandtoiletries.com

This compound is a highly polar molecule, a characteristic significantly enhanced by the presence of the hydroxyl group on the malate core. Research comparing this compound with Diisostearyl Fumarate (which lacks the -OH group) shows that the malate has a considerably higher permittivity. This higher polarity indicates a stronger interaction with electric fields.

This distinct dielectric property is valuable in functional materials where the control of polarity is essential. For instance, in the formulation of dielectric fluids or advanced composites, the polarity of the medium can influence charge distribution and dissipation. In pigment-based technologies, such as e-paper or certain types of displays, the dielectric constant of the vehicle fluid can affect the electrophoretic mobility and switching behavior of the pigment particles. The high polarity of this compound, combined with its excellent pigment dispersing capabilities, makes it a candidate for use in such advanced, non-aqueous functional material systems. paulaschoice.fr

Table 3: Comparative Physicochemical Properties

CompoundKey Structural DifferencePermittivity (Polarity)Interfacial Tension (IFT)
This compoundContains a hydroxyl (-OH) groupHigherLower
Diisostearyl FumarateLacks a hydroxyl groupLowerHigher

Data derived from a comparative study highlighting the influence of the hydroxyl group on key physical properties.

This compound as a Model Compound for Esterification Reaction Studies

This compound, the diester of malic acid and isostearyl alcohol, serves as a significant model compound for the investigation of esterification reactions in organic synthesis. tiiips.comuniproma.compaulaschoice.co.uk The synthesis of this compound is primarily achieved through direct esterification, a process that has been the subject of detailed academic and industrial research to optimize reaction conditions and improve product quality. google.com

The fundamental reaction involves the condensation of malic acid, a dicarboxylic acid, with isostearyl alcohol, a long-chain branched fatty alcohol. tiiips.comlesielle.com Key parameters that are meticulously studied and controlled during this process include temperature, reaction time, and the molar ratio of the reactants. tiiips.com To accelerate the reaction toward a high yield of the desired ester, catalysts are typically employed. tiiips.com While strong acids like sulfuric acid have been traditionally used, research has also explored the use of solid catalysts to create more environmentally friendly and efficient processes. tiiips.comgoogle.com

One patented method, for instance, details the synthesis of this compound using a composite oxide solid catalyst. google.com This approach allows for high esterification rates at temperatures between 180-240°C and eliminates the need for subsequent neutralization and water washing steps, presenting a greener alternative to conventional methods. google.com

Post-reaction, the crude product contains impurities such as unreacted starting materials and catalyst residues. tiiips.com Purification is a critical step, employing techniques like vacuum distillation or filtration to achieve a final product with low acidity and minimal color, which are crucial quality benchmarks for industrial applications. tiiips.comgoogle.com The monitoring and refinement of these synthesis and purification protocols using this compound as a case study provide valuable insights into producing high-purity esters for various industries. tiiips.com

Table 1: Key Parameters in the Esterification of this compound

Parameter Description Significance
Reactants Malic Acid and Isostearyl Alcohol tiiips.com The core components whose reaction forms the desired ester.
Catalyst Strong acids (e.g., sulfuric acid) or solid catalysts tiiips.comgoogle.com Accelerates the reaction to achieve higher yields in shorter times.
Temperature Typically elevated (e.g., 180-240°C) google.com Controls the rate of reaction and helps remove water byproduct.
Reactant Ratio Molar ratio of malic acid to isostearyl alcohol google.com Influences the completeness of the reaction and minimizes side products.

| Purification | Distillation, filtration tiiips.com | Removes impurities to ensure the final product meets quality standards. |

Integration into Supramolecular Compounds for Industrial Applications (e.g., Coatings, Inks, Resins)

The unique molecular structure of this compound makes it a valuable component in the construction of supramolecular compounds. These are complex assemblies where molecules are linked by non-covalent bonds, such as multiple hydrogen bonds, leading to materials with polymer-like properties. google.com

In the development of high-flow supramolecular materials, this compound can function as a low molecular weight, apolar compound bearing a single reactive hydroxyl group. google.com This functionality allows it to be chemically linked to units capable of forming multiple hydrogen bonds, specifically quadruple hydrogen bonding units (4H-units), which are often derived from isocytosines. google.com

The process involves reacting the hydroxyl group of this compound with a diisocyanate, such as isophorone (B1672270) diisocyanate (IPDI), and then with a 4H-unit. google.com The resulting molecule has the long, branched alkyl chains of the isostearyl groups at one end and the hydrogen-bonding 4H-unit at the other. These 4H-units can then self-assemble through strong, directional hydrogen bonds, creating long, reversible polymer chains. google.com

The incorporation of the bulky, hydrophobic this compound moiety influences the physical properties of the final supramolecular polymer. lesielle.comgoogle.com It imparts characteristics such as a low melting point and a low hydrophilic-lipophilic balance (HLB), which are desirable for applications where interaction with water must be minimized. google.com The resulting supramolecular compounds exhibit properties suitable for use in advanced industrial formulations, including coatings, inks, resins, lacquers, and adhesives. google.com

Advanced Formulations for Enhanced Material Performance

The inherent properties of this compound contribute significantly to the performance of advanced formulations across various material science applications. Its function extends beyond simple emollience to include roles as a highly effective dispersant, binder, and texture modifier. cdfsupplies.comspecialchem.comspecialchem.com

In formulations containing pigments, such as inks and coatings, this compound's high polarity and medium viscosity make it an excellent dispersing agent. specialchem.commyskinrecipes.com It effectively wets and evenly distributes pigment particles, which is crucial for achieving consistent color and preventing agglomeration. cdfsupplies.commyskinrecipes.com This property also enhances the gloss and sheen of the final product. cdfsupplies.comspecialchem.com

As a binder, this compound improves the adhesion of formulations to substrates. cdfsupplies.com Its long-wearing nature ensures that coatings and films remain intact for extended periods. uniproma.comcdfsupplies.com Furthermore, it has demonstrated superior oxidative stability compared to alternatives like castor oil, reducing the likelihood of degradation and rancidity over time, which enhances the shelf-life and durability of the final product. paulaschoice.co.ukspecialchem.com

The unique sensory profile of this compound—providing a silky, non-greasy, and cushiony feel—is also leveraged to modify the texture and application experience of high-performance materials. uniproma.comcdfsupplies.com It can be incorporated into oil or balm phases to create smooth, easily spreadable consistencies without stickiness. cdfsupplies.com This textural enhancement is critical in applications where the feel and flow of the material are key performance indicators.

Table 2: Performance-Enhancing Functions of this compound

Function Application Area Benefit
Pigment Dispersant Inks, Coatings, Color Cosmetics cdfsupplies.comspecialchem.com Improves color consistency, prevents particle aggregation, enhances gloss. myskinrecipes.com
Binder Pressed Powders, Coatings myskinrecipes.comulprospector.com Increases adhesion to surfaces and cohesion within the formula. cdfsupplies.com
Texture Modifier Emulsions, Balms, Resins uniproma.comcdfsupplies.com Provides a smooth, non-sticky feel and improves spreadability.

| Stabilizer | Oil-based Formulations paulaschoice.co.ukspecialchem.com | Offers better oxidative stability than traditional oils like castor oil. paulaschoice.co.uk |

Analytical Methodologies for Diisostearyl Malate Quantification and Quality Control in Research

Chromatographic Separations for Purity and Impurity Profiling

Chromatography is indispensable for separating Diisostearyl Malate (B86768) from its precursors and potential by-products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Diisostearyl Malate and quantifying it against unreacted starting materials and side products. tiiips.com Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. researchgate.net A C18 column is often used, which separates compounds based on their hydrophobicity. researchgate.netscience.gov

The mobile phase typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) mixed with water. science.gov Isocratic elution with a constant mobile phase composition can be effective, though gradient elution may be necessary to resolve a complex mixture of esters and starting materials. researchgate.netgoogle.com Due to the lack of a strong UV chromophore in this compound, detection is often achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). google.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column C18, 5 µm, 4.6 x 150 mm Separation based on hydrophobicity. google.com
Mobile Phase Acetonitrile/Water or Methanol/Water Elution of analytes. science.gov
Elution Mode Isocratic or Gradient To achieve optimal separation of components. researchgate.netgoogle.com
Flow Rate 1.0 mL/min Controls the speed of the separation. researchgate.net
Detector Refractive Index (RI) or ELSD Universal detection for non-UV absorbing compounds. google.com

| Column Temp. | 40°C | Ensures reproducible retention times. google.com |

The method allows for the quantification of the main this compound peak area relative to impurities, such as residual isostearyl alcohol, malic acid, and the monoester intermediate. cir-safety.org

Gas Chromatography (GC) is particularly useful for the analysis of volatile impurities that may be present in this compound. Research has utilized GC to detect residual isostearyl alcohol, a key starting material in the synthesis of this compound. nih.govresearchgate.net This analysis is crucial as the presence of unreacted alcohol can impact the final properties and performance of the product.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the different boiling points and interactions of the components with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like isostearyl alcohol. nih.govresearchgate.net

Titrimetric Analyses for Functional Group Quantification (e.g., Acidity Index, Saponification Value)

Titrimetric analyses are classical chemical methods that provide essential information about the quality of this compound. tiiips.com These tests are cost-effective and are used to quantify specific functional groups, which relates directly to product purity and stability.

Acidity Index (Acid Value): This parameter measures the amount of residual free acids, primarily unreacted malic acid, in the final product. google.comamazonaws.com It is defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free acids in one gram of the sample. amazonaws.com A high acid value can indicate an incomplete esterification reaction or degradation of the ester over time. The determination involves dissolving a weighed amount of the sample in a suitable solvent and titrating it with a standardized solution of KOH using a colorimetric indicator like phenolphthalein. amazonaws.com

Saponification Value: This value is a measure of the average molecular weight of the ester. amazonaws.com It is defined as the number of milligrams of KOH required to saponify (hydrolyze the ester bonds) one gram of the sample. egyankosh.ac.inscribd.com The process involves refluxing a weighed sample with a known excess of alcoholic KOH, which hydrolyzes the ester. egyankosh.ac.in The unreacted KOH is then titrated with a standard acid, such as hydrochloric acid (HCl). egyankosh.ac.in A lower saponification value suggests a higher molecular weight. amazonaws.com

Table 2: Key Titrimetric Quality Control Parameters

Parameter Definition Significance
Acidity Index mg of KOH to neutralize free acids in 1g of sample. amazonaws.com Indicates level of unreacted acids or degradation.

| Saponification Value | mg of KOH to saponify 1g of sample. egyankosh.ac.in | Confirms ester content and provides an estimate of average molecular weight. amazonaws.com |

Spectroscopic Techniques for Compositional Verification (e.g., Quantitative IR, NMR)

Spectroscopic methods are powerful tools for confirming the chemical structure and composition of this compound. tiiips.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The IR spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) and the C-O stretching vibrations. The absence or minimal presence of a broad O-H stretching band (from the hydroxyl group of malic acid or isostearyl alcohol) confirms the completeness of the esterification reaction. tiiips.com

Turbidity and Refractive Index Measurements for Optical Purity

Simple physical measurements like turbidity and refractive index serve as rapid and effective quality control checks.

Turbidity: Turbidity measurement assesses the clarity of the liquid this compound. rsc.org A low turbidity value indicates the absence of suspended solids, water, or other insoluble impurities, which is essential for its use in clear cosmetic formulations.

Refractive Index: The refractive index is a fundamental physical property of a substance and is a quick indicator of its purity and consistency. ocl-journal.org For this compound, the refractive index is measured at a standard temperature (e.g., 20°C or 25°C) and compared against a specification range. ocl-journal.orgscribd.comshinetsusilicone-global.com A consistent refractive index between batches confirms consistent product quality.

Advanced Methods for Trace Contaminant Detection

For detecting contaminants at very low levels, more sophisticated analytical methods are required. These techniques are crucial for identifying trace impurities that could originate from raw materials, catalysts, or side reactions during synthesis.

Techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be used for detecting trace metal contamination. intertek.com For organic contaminants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity. jocpr.com LC-MS is particularly powerful for identifying non-volatile organic impurities, while GC-MS is ideal for volatile and semi-volatile trace contaminants. jocpr.com These advanced methods are essential for comprehensive quality assurance and for troubleshooting any issues related to product purity. denora.comwww.csiro.au

Future Research Perspectives and Unexplored Avenues for Diisostearyl Malate

Development of Novel Biocatalytic Synthesis Routes

The conventional chemical synthesis of Diisostearyl Malate (B86768) involves the esterification of malic acid with isostearyl alcohol, often requiring high temperatures and acid catalysts. tiiips.comgoogle.com Future research is geared towards developing novel biocatalytic synthesis routes, which align with the principles of green chemistry. ctpa.org.uksustainability-directory.com

Enzymatic synthesis, particularly using lipases, presents a promising alternative. researchgate.netresearchgate.net Lipases can catalyze esterification reactions under milder conditions, leading to higher product purity, reduced energy consumption, and less waste generation compared to traditional chemical methods. researchgate.netenvironmentenergyleader.commdpi.com Research in this area would focus on:

Screening and Engineering Lipases: Identifying or engineering lipases with high specificity and efficiency for the esterification of malic acid with the bulky, branched isostearyl alcohol.

Process Optimization: Investigating key parameters such as temperature, substrate molar ratio, and reaction medium to maximize yield and reaction rates. nih.gov The use of solvent-free systems is a particularly attractive goal to minimize environmental impact. environmentenergyleader.com

Immobilization Techniques: Developing robust methods for immobilizing lipases, which allows for enzyme recycling, enhances stability, and simplifies downstream processing, making the industrial-scale production of "natural" esters more economically viable. researchgate.net

The advantages of biocatalysis over chemical synthesis are well-documented for cosmetic esters, as shown in the table below.

FeatureChemical SynthesisBiocatalytic (Enzymatic) Synthesis
Catalyst Strong acids (e.g., sulfuric acid) tiiips.comEnzymes (e.g., Lipases) researchgate.net
Temperature High (e.g., 100-120°C or higher) google.comMild/Low mdpi.com
By-products Can produce colored impuritiesFewer by-products, purer product researchgate.net
Energy Use High environmentenergyleader.comLow safic-alcan.com
Sustainability Relies on petrochemicals, generates wasteUses renewable resources, greener process mdpi.comsafic-alcan.com

Investigations into Advanced Structure-Function Relationships

Diisostearyl Malate's performance as an emollient is attributed to its unique molecular structure: a malic acid core esterified with two long, branched isostearyl alcohol chains. tiiips.comcir-safety.org This structure imparts desirable properties like high viscosity, excellent skin feel, and moisture retention. specialchem.comlesielle.cominci.guide

Future investigations should employ advanced analytical techniques to build a more profound understanding of its structure-function relationships. This could involve:

Advanced Spectroscopy and Microscopy: Using techniques like Atomic Force Microscopy (AFM) to visualize the film formed by this compound on surfaces, correlating its molecular arrangement with properties like gloss and adhesion.

Rheological Studies: Conducting in-depth rheological analysis to understand how its branched structure influences the texture and flow properties of complex cosmetic formulations.

Comparative Analysis: Synthesizing and studying analogues of this compound with varying degrees of branching or different alcohol chain lengths to precisely map how these structural modifications affect emolliency, pigment dispersion, and sensory profile.

Exploration of this compound in Biodegradable Polymer Systems

The push for sustainability in the materials sector opens up avenues for using cosmetic ingredients in novel applications. This compound, being a large, flexible, and biodegradable molecule, could be explored for its potential role in biodegradable polymer systems. stokkee.com Its inherent properties make it a candidate for use as a bio-based plasticizer or performance additive in polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs).

Research in this domain would focus on:

Compatibility and Miscibility: Studying the miscibility of this compound with various biodegradable polymers to determine its effectiveness as a plasticizer.

Mechanical Properties: Investigating how the addition of this compound affects the mechanical properties of the polymer, such as its flexibility, tensile strength, and elongation at break.

Film-Forming Applications: Leveraging its known film-forming capabilities and synergistic interactions with hydroxyl groups to create functional biodegradable films or coatings. biosynth.com

Computational Chemistry Approaches for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools for accelerating research and development by predicting molecular properties and interactions, thereby reducing the need for extensive empirical testing. The detailed structural information for this compound is publicly available, providing the necessary input for such models. nih.govmolinstincts.comchemspider.com

Future research should apply computational approaches to:

Molecular Modeling: Using molecular dynamics (MD) simulations to model how this compound molecules arrange themselves on a substrate like skin and interact with other formulation components like waxes and oils.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models that correlate structural descriptors of this compound and its potential derivatives with functional properties like emolliency, viscosity, and skin penetration.

Predicting Reactivity: Simulating enzymatic reactions to predict the most effective lipase (B570770) and optimal conditions for its biocatalytic synthesis, guiding laboratory experiments.

Synergistic Effects with Emerging Chemical Entities in Advanced Materials

This compound is known for its compatibility with a wide range of cosmetic ingredients and its ability to act as an effective dispersant for pigments. specialchem.comlesielle.com Future research should explore its synergistic effects with new and emerging chemical entities to create advanced materials with enhanced performance.

Potential areas of investigation include:

Novel Emollient Blends: Combining this compound with other novel, bio-based emollients to create textures and sensory profiles not achievable with single ingredients. mdpi.comresearchgate.net

Active Ingredient Delivery: Investigating its potential to enhance the delivery or stability of active ingredients in topical formulations, leveraging its film-forming properties. biosynth.com

High-Performance Color Cosmetics: Exploring its interaction with new types of surface-treated pigments or effect pearls to improve color payoff, wear time, and gloss in makeup formulations.

Structured Fluid Systems: Studying its role in forming stable, structured gels and emulsions with novel, green emulsifiers or polymers, contributing to the development of innovative textures.

Sustainable Production and Environmental Impact Studies from a Chemical Engineering Standpoint

The increasing consumer demand for sustainable products necessitates a thorough evaluation of the entire life cycle of cosmetic ingredients. cas.orguniproma.com From a chemical engineering perspective, future research should focus on improving the sustainability of this compound production and quantifying its environmental impact.

Key research areas include:

Life Cycle Assessment (LCA): Conducting a comprehensive "cradle-to-grave" LCA to quantify the environmental footprint of this compound, from the sourcing of raw materials (malic acid and isostearyl alcohol) to its end-of-life biodegradability. mdpi.com This would identify hotspots in the production process for targeted improvements.

Process Intensification: Applying chemical engineering principles to optimize the synthesis process, whether chemical or biocatalytic. This includes improving reactor design, enhancing heat and mass transfer, and developing more efficient separation and purification techniques to reduce water and energy consumption. ctpa.org.ukmdpi.com

Valorization of By-products: Investigating methods to convert any by-products from the synthesis process into valuable chemicals, moving towards a zero-waste, circular economy model.

Q & A

Q. What experimental methods are recommended for characterizing the physicochemical properties of diisostearyl malate in formulation studies?

To analyze properties like viscosity, solubility, and thermal stability, use dynamic rheometry for viscosity profiling under shear stress, differential scanning calorimetry (DSC) for thermal transitions, and refractive index measurements to assess purity. Solubility in silicone or oil-based systems can be tested via phase diagrams . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify ester linkages and branching patterns .

Q. How can researchers validate the chemical identity and purity of this compound batches?

Combine chromatographic (e.g., HPLC with evaporative light scattering detection) and spectroscopic methods. Compare retention times and spectral data against reference standards. Acid value and saponification value tests (ASTM D5558) are critical for quantifying ester content and detecting hydrolyzed byproducts . Purity discrepancies >1% require re-evaluation of synthesis or storage conditions .

Q. What in vitro assays are suitable for preliminary safety screening of this compound in dermal applications?

Use reconstructed human epidermis (RhE) models to assess cytotoxicity via MTT assays. For irritation potential, measure interleukin-1α release. Compare results against benchmark emollients like squalane. Ensure assays comply with OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies (e.g., low irritation vs. potential sensitization)?

Conduct meta-analyses of HRIPT (Human Repeat Insult Patch Test) data, stratifying by purity (e.g., 99% vs. 95%), formulation matrices, and subject demographics. For in vitro-in vivo discrepancies, apply physiologically based kinetic (PBK) modeling to account for metabolic differences. Cross-reference with metabolite studies (e.g., isostearyl alcohol release rates) .

Q. What experimental designs optimize the synthesis of this compound for enhanced stability in cosmetic formulations?

Use response surface methodology (RSM) to model reaction parameters: catalyst type (KOH vs. NaOH), molar ratios, and temperature. Monitor esterification efficiency via FTIR for C=O bond formation. Accelerated stability testing (40°C/75% RH for 8 weeks) can predict shelf-life, with HPLC tracking degradation products like malic acid .

Q. How do regional variations in application research (e.g., Asia-Pacific vs. Europe) impact methodological choices for this compound studies?

In Asia-Pacific, focus on whitening efficacy assays (tyrosinase inhibition) due to regional demand, while European studies prioritize eco-toxicity (OECD 301 biodegradability tests). Adapt protocols to regulatory frameworks: Japan’s MILS standards require 99% purity for safety claims, whereas the EU allows 95% .

Q. What computational approaches are effective for predicting this compound’s interaction with skin lipids?

Apply molecular dynamics (MD) simulations using force fields like CHARMM36 to model bilayer penetration. Validate with Langmuir-Blodgett trough experiments measuring monolayer collapse pressure. QSPR models can correlate branching index (from SMILES strings) with occlusivity .

Methodological Considerations for Data Analysis

Q. How should researchers address batch-to-batch variability in this compound’s performance metrics?

Implement statistical process control (SPC) charts for key parameters (e.g., acid value, viscosity). Use ANOVA to isolate variability sources (raw material suppliers vs. synthesis conditions). Collaborative studies with multiple labs (e.g., via ISO 5725) improve reproducibility .

Q. What strategies mitigate confounding factors in clinical studies of this compound-containing products?

Use crossover designs with washout periods ≥14 days. Stratify cohorts by skin type (Fitzpatrick scale) and baseline hydration (corneometer measurements). Include placebo-controlled, double-blinded arms to isolate formulation effects .

Q. How can AI/ML enhance structure-property relationship (SPR) modeling for this compound derivatives?

Train graph neural networks (GNNs) on PubChem datasets to predict emulsification capacity from structural descriptors (e.g., logP, branching degree). Validate with experimental data on interfacial tension (pendant drop method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.